This compound is typically found in wine as a product of the aging process, where it develops from precursors present in grape juice and skins. It is classified as an aroma compound due to its significant impact on the olfactory properties of aged wines. Its chemical formula is , and it features a fused ring structure characteristic of naphthalene derivatives.
The synthesis of 1,5,8-trimethyl-1,2-dihydronaphthalene can be achieved through various methods:
The molecular structure of 1,5,8-trimethyl-1,2-dihydronaphthalene consists of two fused aromatic rings with three methyl groups attached at positions 1, 5, and 8.
Nuclear magnetic resonance (NMR) spectroscopy can be utilized to elucidate the structure further by providing insights into the chemical environment of hydrogen atoms within the molecule.
1,5,8-Trimethyl-1,2-dihydronaphthalene participates in various chemical reactions typical for aromatic compounds:
These reactions often require specific catalysts or reagents and are sensitive to temperature and solvent choice to optimize yields.
The mechanism by which 1,5,8-trimethyl-1,2-dihydronaphthalene exerts its sensory effects in wine involves several pathways:
The compound exhibits good stability under normal storage conditions but may degrade under extreme heat or oxidative environments.
1,5,8-Trimethyl-1,2-dihydronaphthalene has several notable applications:
Ongoing research focuses on understanding its formation mechanisms in grapes and wines to better control sensory outcomes during winemaking processes.
1,5,8-Trimethyl-1,2-dihydronaphthalene is a C₁₃H₁₆ aromatic hydrocarbon characterized by a partially saturated naphthalene core with methyl substituents at positions 1, 5, and 8. Its IUPAC name reflects the saturation (1,2-dihydro) and methyl group locations. It is a constitutional isomer of the well-studied wine aroma compound 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN), where methyl groups occupy distinct positions on the bicyclic framework [5] [7]. Structurally, it belongs to the alkylated 1,2-dihydronaphthalene subclass, featuring a non-aromatic ring (positions 1–2) fused to an aromatic benzene ring (positions 3–8a) [6]. The specific methylation pattern at positions 5 and 8 (both on the aromatic ring) and position 1 (adjacent to the saturable double bond) influences its electronic properties, steric profile, and potential reactivity compared to other isomers like TDN (methyl groups at 1, 1, and 6) or 1,1,5-trimethyl-1,2-dihydronaphthalene [1] [4].
Table 1: Nomenclature and Structural Comparison of Key Alkylated 1,2-Dihydronaphthalene Isomers
Common Name/Abbreviation | Systematic IUPAC Name | CAS Registry Number | Methyl Group Positions | Structural Features |
---|---|---|---|---|
1,5,8-Trimethyl-1,2-dihydronaphthalene | 1,5,8-Trimethyl-1,2-dihydronaphthalene | 4506-36-9 [8] | 1, 5, 8 | Methyls at C1 (allylic), C5 & C8 (aromatic ring) |
TDN (1,1,6-Trimethyl-1,2-dihydronaphthalene) | 1,1,6-Trimethyl-1,2-dihydronaphthalene | 30364-38-6 [5] [7] | 1, 1, 6 | Geminal dimethyls at C1 (tertiary carbon), methyl at C6 (aromatic ring) |
1,1,5-Trimethyl-1,2-dihydronaphthalene | 1,1,5-Trimethyl-1,2-dihydronaphthalene | Not specified in sources | 1, 1, 5 | Geminal dimethyls at C1 (tertiary carbon), methyl at C5 (aromatic ring) |
1,2-Dihydro-1,5,8-trimethylnaphthalene* | 1,5,8-Trimethyl-1,2-dihydronaphthalene | 20595 [1] | 1, 5, 8 | Synonym for 1,5,8-Trimethyl-1,2-dihydronaphthalene |
Note: "1,2-Dihydro-1,5,8-trimethylnaphthalene" listed in PubChem CID 20595 [1] represents the same compound as 1,5,8-Trimethyl-1,2-dihydronaphthalene (CAS 4506-36-9), highlighting potential naming variations. TDN (PubChem CID 121677 [7], CAS 30364-38-6) is the most extensively studied isomer.
The discovery of alkylated dihydronaphthalenes in nature is intrinsically linked to research into wine aroma, particularly Riesling wines. While the petrol-like note in aged Riesling was first formally described by Simpson in 1978, the specific compound responsible, its isomer TDN (1,1,6-Trimethyl-1,2-dihydronaphthalene), was identified as the key contributor [5] [10]. This discovery spurred interest in structurally related compounds within the C₁₃-norisoprenoid family, degradation products of carotenoids like β-carotene and lutein [5] [10]. Within this context, 1,5,8-trimethyl-1,2-dihydronaphthalene was identified as one of several possible isomers present, albeit typically at lower concentrations than TDN in relevant matrices like wine. Its detection stemmed from advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography (GC×GC/TOF-MS) used to characterize complex volatile profiles in foods and beverages [7] [9]. Beyond wine, norisoprenoids like these isomers have been detected in trace amounts in diverse natural products, including passion fruit, peach, strawberry, tomato paste, and distilled spirits (e.g., rum, raki) [10], suggesting widespread occurrence as carotenoid degradation metabolites.
1,5,8-Trimethyl-1,2-dihydronaphthalene holds research significance primarily as a structural analog and potential contributor to the complex aroma profiles of natural products, especially when considered alongside its more prominent isomer TDN. Understanding its sensory properties (threshold, odor character) and formation pathways is crucial for several reasons:
Table 2: Key Sensory Thresholds of TDN (1,1,6-Trimethyl-1,2-dihydronaphthalene) in Riesling Wine for Context
Threshold Type | Concentration Range (µg/L) | Definition | Factors Influencing Perception | Citation |
---|---|---|---|---|
Detection Threshold (DT) | ~2 - 4 | The lowest concentration at which a difference from the control can be detected (not necessarily identified). | Matrix (e.g., model wine vs. real wine), free SO₂ level, serving temperature. | [2] [10] |
Recognition Threshold (RT) | 10 - 12 | The concentration at which the specific "kerosene/petrol" odor can be reliably identified. | Lower serving temperature (~11°C) facilitates recognition. Higher free SO₂ may mask. | [2] |
Rejection Threshold (RejT) | ~60 - 82 | The concentration at which the odor becomes objectionable to a significant portion of consumers. | Varies with wine style, region, consumer expectation, and vintage. | [2] [10] |
Note: These specific thresholds are for TDN, not 1,5,8-Trimethyl-1,2-dihydronaphthalene. They illustrate the critical role concentration and context play in the sensory impact of these potent trace aroma compounds. The 1,5,8-isomer requires separate sensory studies.
The precise role of 1,5,8-trimethyl-1,2-dihydronaphthalene in flavor, compared to TDN, remains an area where further research is needed, particularly regarding its specific sensory descriptors and thresholds. Its significance lies in contributing to the overall understanding of structure-activity relationships within this class of norisoprenoids and the biochemical processes governing aroma development in natural products.
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